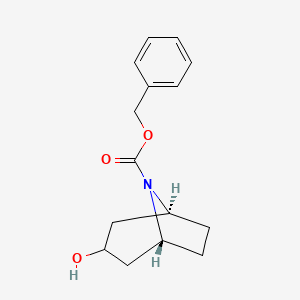

N-Cbz-nortropine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cbz-nortropine is a synthetic derivative of the naturally occurring alkaloid nortropine. It is a tertiary amine derivative of nortropine that has been modified to contain a benzyloxycarbonyl (Cbz) group at the nitrogen atom. N-Cbz-nortropine is used in a variety of scientific research applications, including as a substrate in enzymatic reactions and as a ligand in affinity chromatography. In addition, it is used to study the biochemical and physiological effects of nortropine, as well as its mechanism of action.

科学的研究の応用

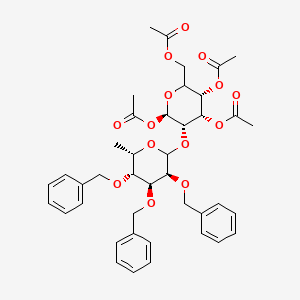

Selective Synthesis of N-Acylnortropane Derivatives

N-Cbz-nortropine is used in the selective synthesis of N-acylnortropane derivatives in palladium-catalysed aminocarbonylation . This process involves the aminocarbonylation of various alkenyl and (hetero)aryl iodides using tropane-based amines of biological importance . This method has been developed for producing N-acylnortropane derivatives of biological importance .

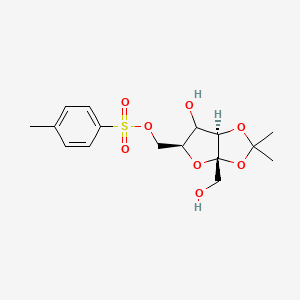

Synthesis of N-Cbz-β-aminoalkanesulfonamides

N-Cbz-nortropine is used in the synthesis of N-Cbz-β-aminoalkanesulfonamides . This process involves N-Cbz protection with benzyl chloroformate, Mitsunobu esterification reaction with thiolacetic acid, N-chlorosuccinimide oxidation, and ammonolysis process . This method provides a facile way to prepare N-Cbz-β-aminoalkanesulfonamides in good yields from a variety of amino alcohols .

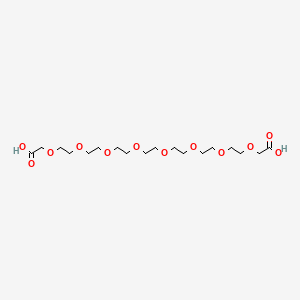

Determination of Changes in δ15N Values

N-Cbz-nortropine can be used in the determination of changes in δ15N values during the growth of the bacterium Pseudomonas AT3 on nortropine or norpseudotropine as the sole substrate . This methodology is proposed for the determination of the changes in δ15N values .

特性

IUPAC Name |

benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYOOOSGBBQPJ-PBWFPOADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-nortropine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

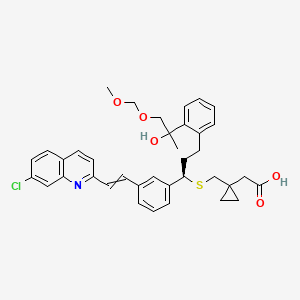

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)